An In-depth Technical Guide to the Chemical Properties of 1H,1H-Perfluorononylamine
An In-depth Technical Guide to the Chemical Properties of 1H,1H-Perfluorononylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H,1H-Perfluorononylamine, with the IUPAC name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononan-1-amine, is a primary amine featuring a long perfluorinated carbon chain. The presence of the highly electronegative fluorine atoms imparts unique physicochemical properties to the molecule, making it a subject of interest in various fields, including materials science and medicinal chemistry. The strategic incorporation of perfluoroalkyl chains can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3][4] This guide provides a comprehensive overview of the known chemical properties of 1H,1H-Perfluorononylamine, including its physical characteristics, synthesis, and spectroscopic data, alongside a discussion of its potential applications in drug development.
Chemical and Physical Properties
Table 1: Physical and Chemical Properties of 1H,1H-Perfluorononylamine
| Property | Value | Source |
| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononan-1-amine | PubChem[5] |
| Molecular Formula | C₉H₄F₁₇N | PubChem[5] |
| Molecular Weight | 449.11 g/mol | PubChem[5] |
| CAS Number | 355-47-5 | Alfa Chemistry[6] |
| Appearance | Solid | (Inferred from commercial availability) |
| Boiling Point | 165 °C | Alfa Chemistry[6] |
| Melting Point | Not Reported | |
| Density | Not Reported | |
| XLogP3 | 5.1 | PubChem (Computed)[5] |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[5] |
| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed)[5] |
| Rotatable Bond Count | 8 | PubChem (Computed)[5] |
Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of 1H,1H-Perfluorononylamine is not widely published, a common and effective method for the preparation of primary perfluoroalkylamines involves the reduction of the corresponding perfluoroalkyl nitrile. This approach avoids the over-alkylation issues often encountered with direct amination of perfluoroalkyl halides.
Experimental Protocol: Synthesis via Reduction of Perfluorononanenitrile
Reaction Scheme:
C₈F₁₇CH₂CN + Reducing Agent → C₈F₁₇CH₂CH₂NH₂
Materials:
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2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanenitrile
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Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Dry workup reagents (e.g., sodium sulfate)
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Hydrochloric acid (for salt formation and purification)
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Sodium hydroxide (for neutralization)
Procedure:
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A solution of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanenitrile in anhydrous diethyl ether is slowly added to a stirred suspension of lithium aluminum hydride in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC-MS).
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The reaction is carefully quenched by the sequential addition of water and then a sodium hydroxide solution at 0 °C.
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The resulting precipitate is filtered off, and the organic layer is separated.
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The aqueous layer is extracted with diethyl ether.
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The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1H,1H-Perfluorononylamine.
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Purification can be achieved by distillation under reduced pressure or by conversion to the hydrochloride salt by treatment with hydrochloric acid, followed by recrystallization and subsequent neutralization to regenerate the free amine.
Spectroscopic Characterization
The structure and purity of 1H,1H-Perfluorononylamine can be confirmed using a combination of spectroscopic techniques. The expected spectral data are outlined below.
Table 2: Predicted Spectroscopic Data for 1H,1H-Perfluorononylamine
| Technique | Expected Data |
| ¹H NMR | A multiplet in the range of 2.5-3.5 ppm corresponding to the -CH₂- group adjacent to the amine, and a broad singlet for the -NH₂ protons. The integration of these peaks should be in a 2:2 ratio. |
| ¹⁹F NMR | A complex series of multiplets is expected due to the various CF₂ and CF₃ groups. The terminal CF₃ group would typically appear at the most upfield chemical shift. |
| ¹³C NMR | Resonances for the two carbon atoms of the ethylamine moiety would be observed, with their chemical shifts influenced by the adjacent fluorine atoms and the amine group. The perfluorinated carbons will appear at characteristic downfield shifts. |
| FT-IR (cm⁻¹) | - N-H stretching (symmetric and asymmetric) in the range of 3300-3500 cm⁻¹- C-H stretching of the CH₂ group around 2850-2950 cm⁻¹- N-H bending around 1600 cm⁻¹- Strong C-F stretching absorptions in the region of 1100-1300 cm⁻¹ |
| Mass Spectrometry (EI-MS) | The molecular ion peak (M⁺) at m/z 449. A characteristic fragmentation pattern involving the loss of fluorine and small fluorocarbon fragments is expected. |
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of 1H,1H-Perfluorononylamine.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. tandfonline.com [tandfonline.com]
- 5. 1H,1H-Perfluorononylamine | C9H4F17N | CID 2776259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
